Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride
Description
Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride is a bicyclic spiro compound featuring a norbornane (bicyclo[2.2.1]heptane) core fused with a pyrrolidine ring via a spiro junction. The hydrochloride salt enhances its stability and solubility, making it relevant in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-4-10(11-5-1)7-8-2-3-9(10)6-8;/h8-9,11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQURVSHAZUNJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CCC2C3)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine];hydrochloride typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of a bicyclo[2.2.1]heptane derivative with a pyrrolidine derivative under specific conditions that promote the formation of the spiro bond. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. The use of continuous flow reactors and automated systems can enhance the production efficiency and yield of Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine];hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine];hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine];hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine];hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl, 4-CN) and aromatic systems (e.g., pyridinyl) influence reactivity, melting points, and optical rotation. For example, nitrile-substituted derivatives exhibit higher melting points (107–108°C) compared to tolyl analogs (76–78°C) .
- Synthetic Methods : Most analogs are synthesized via 1,3-dipolar cycloadditions, achieving moderate-to-high yields (46–86%) and enantiomeric excess (93–95% ee) . The hydrochloride form of the target compound may require post-synthetic salt formation .
- Salt vs. Free Base : The hydrochloride salt (target) likely improves aqueous solubility compared to neutral analogs like 5x or 5j, which are reported as solids or viscous liquids .
Stereochemical and Functional Comparisons
- Stereochemical Complexity: The target compound shares a spiro junction with continuous chiral centers, a feature highlighted in as structurally unique in the ChEMBL database . This contrasts with simpler spiro-oxindoles (e.g., ) or thieno-pyridazine hybrids (), which lack the bicyclo[2.2.1]heptane framework.
- Functional Applications: Catalytic Reagents: Spiro oxaziridines (e.g., 12c in ) are chiral oxidants for sulfoxides (74–95% ee), demonstrating the utility of spiro-bicyclo systems in asymmetric synthesis .
Physicochemical and Topological Comparisons
- Topological Complexity : ranks bicyclo[2.2.1]heptane derivatives using complexity indices (e.g., twc, wcx), indicating that spiro systems introduce significant synthetic challenges due to fused ring strain and stereochemical control .
- Thermal Stability : The hydrochloride salt form may enhance thermal stability compared to free bases, though direct data are lacking. Analogous compounds with aryl substituents (e.g., 5x, 5y) show melting points up to 162°C, suggesting robust crystalline packing .
Biological Activity
Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride is a unique chemical compound characterized by its spiro structure, which combines a bicyclo[2.2.1]heptane framework with a pyrrolidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological targets.
- Molecular Formula: C10H18ClN
- Molecular Weight: 187.71 g/mol
- CAS Number: 2503208-78-2
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within biological systems. These interactions may influence various biochemical pathways, leading to potential therapeutic effects. However, the precise mechanisms remain to be fully elucidated.
Biological Activity
Research indicates that compounds with similar bicyclic structures often exhibit significant biological activities, including:
- Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects: Certain studies suggest that spiro compounds may possess neuroprotective qualities, potentially beneficial in neurodegenerative diseases.
- Antimicrobial Activity: Preliminary investigations have indicated that this compound may exhibit antimicrobial properties against specific pathogens.
Anticancer Activity
A study investigated the anticancer potential of spiro compounds, highlighting their ability to inhibit the growth of human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| This compound | MCF-7 | 20 | Cell cycle arrest |
Neuroprotective Effects
In a neuroprotection study, spiro compounds were tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that these compounds could significantly reduce cell death and oxidative stress markers.
| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 100 | - |
| Spiro Compound | 85 | 40 |
Synthetic Routes
The synthesis of this compound typically involves several organic reactions that promote the formation of the spiro linkage. Common methods include:
-
Reaction of Bicyclo[2.2.1]heptane Derivatives : This involves coupling with pyrrolidine derivatives under controlled conditions.
- Reagents Used : Catalysts like Lewis acids or specific bases are often employed to facilitate the reaction.
- Yield Optimization : Reaction conditions such as temperature and time are optimized for maximum yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
